![molecular formula C18H23NO3 B2728035 4-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-5-yl)carbonyl]- CAS No. 1575154-54-9](/img/structure/B2728035.png)
4-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-5-yl)carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Enzyme Interaction and Metabolic Pathways
A study on the metabolism of a novel antidepressant involving a derivative of piperidinepropanoic acid revealed the enzymatic pathways and kinetics involved in its oxidative metabolism. This research provides insight into the drug's biotransformation, identifying key enzymes like CYP2D6 and CYP3A4/5 responsible for metabolite formation, crucial for understanding the pharmacokinetics of drugs containing the piperidinepropanoic acid moiety (Hvenegaard et al., 2012).
Crystal Structure Analysis
The crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride, a related compound, was characterized using X-ray diffraction, offering detailed insights into its conformations and interactions. Such studies are foundational for understanding the physical and chemical properties of piperidine derivatives, aiding in the design of new compounds with desired biological activities (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis of Potent Agonists
Research on synthesizing potent PPARpan agonists describes methods to create compounds including derivatives of piperidinepropanoic acid. These findings are significant for developing new therapeutic agents targeting peroxisome proliferator-activated receptors (PPARs), which play critical roles in managing metabolic diseases (Guo et al., 2006).
Antimycobacterial Activity
A study on spiro-piperidin-4-ones highlighted an atom economic, stereoselective synthesis approach and their evaluation against Mycobacterium tuberculosis. This research underscores the potential of piperidine derivatives in developing new antimycobacterial agents (Kumar et al., 2008).
ACC Inhibitors for Metabolic Diseases
Novel (4-piperidinyl)-piperazine derivatives were synthesized and evaluated as ACC1/2 non-selective inhibitors, demonstrating significant potential in the regulation of lipid metabolism. This research has implications for treating metabolic diseases by targeting acetyl-CoA carboxylase (Chonan et al., 2011).
Lipid Metabolism Modulation
A study on new fibrates with a piperidine moiety showed superior activities in decreasing triglyceride, cholesterol, and blood sugar levels compared to standard treatments. This suggests the utility of piperidine derivatives in modulating lipid metabolism and providing new options for managing dyslipidemia and diabetes (Komoto et al., 2000).
Mécanisme D'action
Target of Action
The compound “4-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-5-yl)carbonyl]-” contains an indole nucleus, which is found in many bioactive aromatic compounds . These compounds are known to bind with high affinity to multiple receptors
Mode of Action
Compounds with an indole nucleus are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
3-[1-(2,3-dihydro-1H-indene-5-carbonyl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-17(21)7-4-13-8-10-19(11-9-13)18(22)16-6-5-14-2-1-3-15(14)12-16/h5-6,12-13H,1-4,7-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJOTLPIKXOZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)N3CCC(CC3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


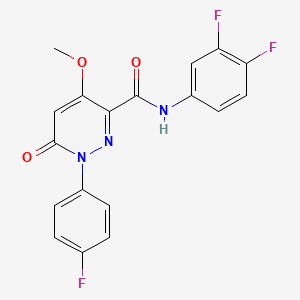

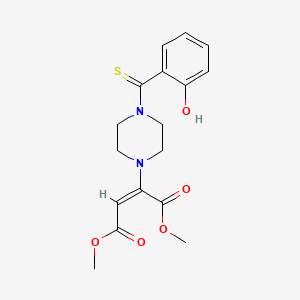
![2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2727960.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2727965.png)

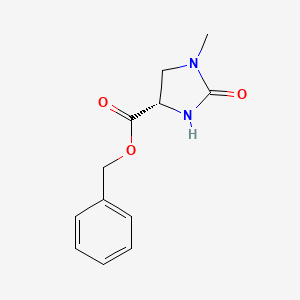
![3-(2-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2727969.png)
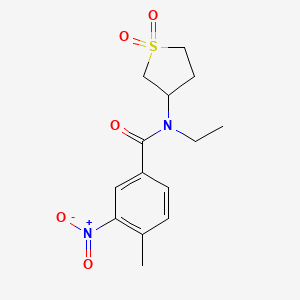
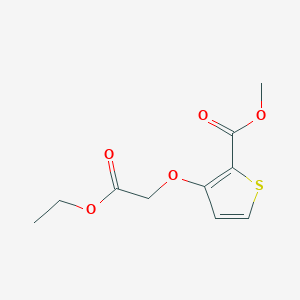

![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2727975.png)